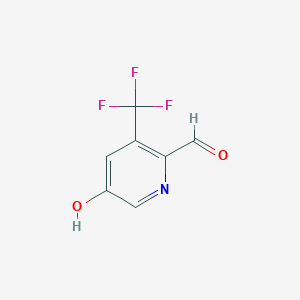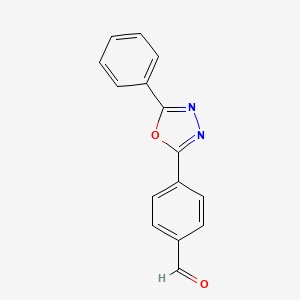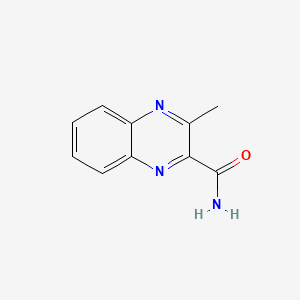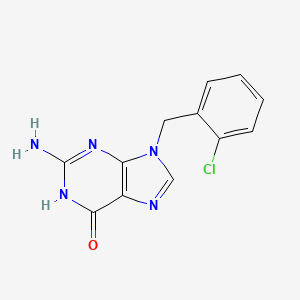
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorobenzyl group at the 9-position, and a dihydropurinone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorobenzylation: The 9-position of the purine ring is substituted with a 2-chlorobenzyl group using a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Amination: The 2-position is then aminated using ammonia or an amine source under suitable conditions.
Cyclization: The final step involves cyclization to form the dihydropurinone structure, often achieved through heating or using a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.
Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.
科学研究应用
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
9-Benzyladenine: A cytokinin that promotes cell division in plants.
6-Mercaptopurine: An anticancer drug used in chemotherapy.
Uniqueness
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
17756-37-5 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC 名称 |
2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
InChI 键 |
AYGAOWACJNFQGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
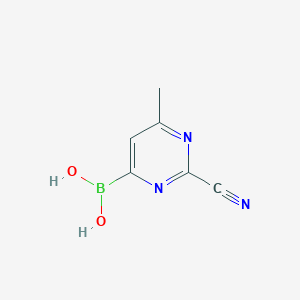
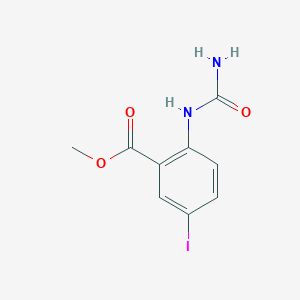
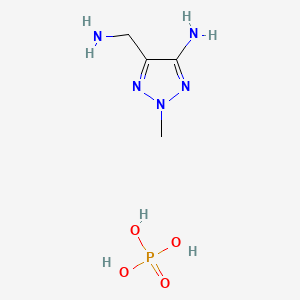
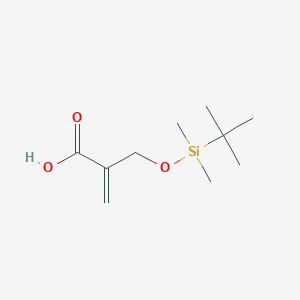


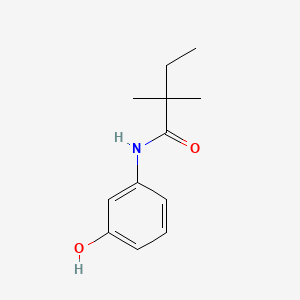
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
